molecular formula C13H7I3O4 B2860267 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid CAS No. 4618-45-5

4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid

Cat. No. B2860267
CAS RN: 4618-45-5
M. Wt: 607.908
InChI Key: UFFBAPYAPOWTEI-UHFFFAOYSA-N
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Description

“4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid” is also known as Tiratricol . It is a metabolite of 3,3’,5-triiodo-L-thyronine and an agonist of the thyroid hormone receptors TRα and TRβ . The molecular formula of this compound is C14H9I3O4 .


Molecular Structure Analysis

The molecular weight of “this compound” is 621.932 . The isomeric SMILES representation of this compound is c1cc(c(cc1Oc2c(cc(cc2I)CC(=O)O)I)I)O .


Physical And Chemical Properties Analysis

The compound is a non-polymer . It has a formal charge of 0 . The compound has 30 atoms, 0 chiral atoms, 31 bonds, and 12 aromatic bonds .

Scientific Research Applications

  • Enzymatic Oxidative Polymerization : A study by Kumbul et al. (2015) explored the enzymatic oxidative polymerization of a phenol derivative using horseradish peroxidase. This process involved the elimination of carbon dioxide and hydrogen from the monomer, leading to a polymer mainly composed of phenylene and oxyphenylene units. This polymer demonstrated high thermal stability and could have implications in material science and polymer chemistry (Kumbul et al., 2015).

  • Tosyloxylactonization of Alkenoic Acids : Research by Shah et al. (1986) involved reactions with various acids to produce tosyloxylactones and unsaturated lactones, indicating potential applications in organic synthesis and pharmaceuticals (Shah et al., 1986).

  • Development of Novel Fluorescence Probes : Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect highly reactive oxygen species. These probes were applied to living cells, demonstrating potential applications in biological and chemical research (Setsukinai et al., 2003).

  • Antioxidation Activity in Polymers : A study by Nonaka et al. (2005) investigated the antioxidation ability of resins having phenolic derivatives, highlighting their potential as radical scavengers in polymer applications (Nonaka et al., 2005).

  • Binding to Serum Albumin and Antioxidant Activity : Research by Yuan et al. (2019) explored the binding interaction between phenolic acids and bovine serum albumin, providing insights into the biological effects of these compounds and their potential therapeutic applications (Yuan et al., 2019).

  • DFT Study of Hydroxybenzoic Acids : A study by Nsangou et al. (2008) used computational methods to investigate the structure of hydroxybenzoic acids and their reactions with radicals, which could have implications in understanding antioxidant mechanisms and designing new therapeutic agents (Nsangou et al., 2008).

Mechanism of Action

Target of Action

The primary target of the compound 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid is the thyroid hormone receptor beta (TRbeta) . This receptor is a member of the nuclear hormone receptor family and plays a crucial role in regulating the body’s metabolic rate, heart and digestive functions, muscle control, brain development, and bone maintenance.

Mode of Action

The compound interacts with its target, the TRbeta, by inhibiting the recruitment of coactivators to the receptor . It achieves this through a two-step mechanism:

properties

IUPAC Name

4-(4-hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7I3O4/c14-8-5-7(1-2-11(8)17)20-12-9(15)3-6(13(18)19)4-10(12)16/h1-5,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFBAPYAPOWTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C(=O)O)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7I3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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